

Protocol for Casting High-Strength Aluminum-Nickel Alloys: Application Notes

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Compound of Interest

Compound Name: *Aluminium-nickel*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for casting high-strength aluminum-nickel (Al-Ni) alloys. These protocols are intended to serve as a comprehensive guide for researchers and scientists in materials science and related fields. The information compiled herein is drawn from various scientific publications and established foundry practices.

Introduction

Aluminum-nickel alloys are a class of materials known for their excellent mechanical properties, including high strength, good wear resistance, and favorable performance at elevated temperatures. The addition of nickel to aluminum alloys leads to the formation of intermetallic compounds, such as Al_3Ni , which contribute significantly to the material's strength and hardness.^[1] The casting process plays a crucial role in determining the final microstructure and, consequently, the mechanical properties of these alloys. This document outlines the protocols for four common casting methods: sand casting, gravity die casting, squeeze casting, and high-pressure die casting, followed by a standard heat treatment procedure to further enhance the mechanical properties.

General Procedures: Melt Preparation and Degassing

Proper melt preparation is critical for producing high-quality Al-Ni alloy castings, regardless of the specific casting method.

2.1. Melting:

- Use a clean crucible, typically made of graphite-chamotte or a similar refractory material.
- Preheat the crucible to remove any moisture.
- Charge the furnace with high-purity aluminum (99.5% or higher) and the Al-Ni master alloy (e.g., Al-20%Ni).
- Melt the charge in an electric resistance furnace or induction furnace. The melting temperature for most Al-Ni alloys is in the range of 700-800°C.[\[2\]](#)

2.2. Degassing: Molten aluminum readily dissolves hydrogen, which can lead to porosity in the final casting.[\[3\]](#)[\[4\]](#) Therefore, degassing is an essential step.

- Rotary Degassing: This is a highly effective method where an inert gas, typically argon or nitrogen, is purged through a rotating graphite shaft and rotor submerged in the molten metal.[\[4\]](#)[\[5\]](#) The rotating action creates fine bubbles, maximizing the surface area for hydrogen diffusion.[\[5\]](#)[\[6\]](#)
- Flux Degassing: Alternatively, degassing fluxes in tablet form can be used.[\[5\]](#) These fluxes are plunged to the bottom of the melt and release gases that react with the aluminum to form gaseous compounds, which then bubble up, collecting hydrogen in the process.[\[5\]](#)

Casting Protocols

The choice of casting method depends on factors such as the desired production volume, part complexity, and required mechanical properties.

Sand Casting

Sand casting is a versatile method suitable for a wide range of part sizes and complexities.[\[7\]](#)
[\[8\]](#)

3.1.1. Mold Preparation:

- Molding Sand: A common choice for aluminum casting is Petrobond, an oil-bonded sand that produces a fine surface finish.[9][10][11][12][13] A typical green sand composition consists of 90% sand, 5% bentonite (clay binder), and 5% water.[14][15]
- Pattern Making: Create a pattern of the desired part, which can be made from wood, plastic, or metal.
- Mold Creation: Pack the molding sand around the pattern in a two-part flask (cope and drag).
- Gating System: Incorporate a gating system to guide the molten metal into the mold cavity.
- Cores: If the casting requires internal cavities, insert sand cores into the mold.
- Mold Coating: Apply a refractory coating to the mold surface to improve the casting's surface finish and prevent sand-metal reactions.[16][17][18][19]

3.1.2. Pouring and Solidification:

- Pouring Temperature: The optimal pouring temperature for Al-Ni alloys in sand casting is typically between 700°C and 750°C.
- Pouring: Pour the molten alloy into the mold cavity at a controlled rate to minimize turbulence.
- Cooling: Allow the casting to cool and solidify within the sand mold. The cooling rate in sand casting is relatively slow.

Gravity Die Casting (Permanent Mold Casting)

This method uses reusable molds (dies) typically made of steel or cast iron, offering better dimensional accuracy and surface finish than sand casting.[20][21][22][23]

3.2.1. Mold Preparation:

- Die Material: H13 tool steel is a common choice for aluminum gravity die casting molds due to its excellent heat and wear resistance.[24]

- Mold Cleaning and Inspection: Thoroughly clean the die surfaces to remove any residue and inspect for wear or damage.[21]
- Preheating: Preheat the die to 150-250°C to prevent thermal shock to the mold and the molten metal.[21][25]
- Mold Coating: Apply a refractory coating to the die cavity to control the cooling rate and facilitate the ejection of the casting.[20][22]

3.2.2. Pouring and Solidification:

- Pouring Temperature: A typical pouring temperature for aluminum alloys in gravity die casting is 660-760°C.[21][25]
- Pouring: Pour the molten metal into the die. The filling process relies on gravity.[22][23] Tilting the die can help control the filling rate.[22]
- Cooling: The casting solidifies rapidly due to the high thermal conductivity of the metal mold.

Squeeze Casting

Squeeze casting is a hybrid process that combines casting and forging, resulting in castings with low porosity and enhanced mechanical properties.[26][27][28]

3.3.1. Process Protocol:

- Die Preparation: Use a preheated and lubricated die. Colloidal graphite is a common lubricant for casting aluminum alloys.[26][27] The die temperature is typically in the range of 190-315°C.[27]
- Pouring: Pour a metered amount of molten Al-Ni alloy into the lower die half. The pouring temperature is generally 6-55°C above the liquidus temperature of the alloy.[27]
- Pressure Application: As the metal starts to solidify, the upper die closes and applies high pressure (typically 70 to 140 MPa).[27] This pressure is maintained until the casting fully solidifies.[26]

High-Pressure Die Casting (HPDC)

HPDC is ideal for high-volume production of complex, thin-walled parts with excellent dimensional accuracy and surface finish.[29]

3.4.1. Process Protocol:

- Machine Setup: Use a cold chamber die casting machine.
- Die Preparation: The die should be preheated.
- Injection: Molten Al-Ni alloy is ladled into the shot sleeve and then injected into the die cavity under high pressure and at high speed.
- Solidification and Ejection: The casting solidifies rapidly under pressure. After solidification, the die opens, and the casting is ejected.

Post-Casting Heat Treatment: T6 Temper

To achieve maximum strength, cast Al-Ni alloys are often subjected to a T6 heat treatment, which involves solutionizing and artificial aging.[30]

4.1. Solution Treatment:

- Heating: Heat the castings to a temperature just below the alloy's solidus temperature, typically in the range of 450-575°C for many aluminum alloys.[31] A common practice for some aluminum alloys is heating to around 530°C.[30]
- Soaking: Hold the castings at this temperature for a sufficient duration to allow the alloying elements to dissolve into a solid solution.[32] A soaking time of around 5 hours has been shown to be effective for some alloys.[30]
- Quenching: Rapidly cool the castings in a suitable medium, such as water, to retain the dissolved elements in a supersaturated solid solution.[31][32]

4.2. Artificial Aging (Precipitation Hardening):

- Heating: Reheat the quenched castings to a lower temperature, typically between 93°C and 245°C.[31] A common aging temperature for some aluminum alloys is around 170°C.[30]
- Holding: Hold the castings at the aging temperature for a specific time to allow the controlled precipitation of fine strengthening phases.[32] An aging time of approximately 4.5 hours has been used for certain alloys.[30]
- Cooling: Cool the castings to room temperature.

Data Presentation

The following tables summarize the typical process parameters and resulting mechanical properties for high-strength Al-Ni alloys produced by different casting methods.

Table 1: Typical Casting Process Parameters for Al-Ni Alloys

Parameter	Sand Casting	Gravity Die Casting	Squeeze Casting	High-Pressure Die Casting
Mold/Die Material	Silica Sand with Bentonite/Oil Binder[14][15]	H13 Tool Steel[24]	Tool Steel	Hardened Steel
Mold/Die Temperature	Ambient	150 - 250°C[21][25]	190 - 315°C[27]	Varies with alloy
Pouring Temperature	700 - 750°C	660 - 760°C[21][25]	6-55°C above liquidus[27]	Varies with alloy
Applied Pressure	N/A (Gravity Fed)	N/A (Gravity Fed)	70 - 140 MPa[27]	High
Cooling Rate	Slow	Moderate to Fast	Fast	Very Fast

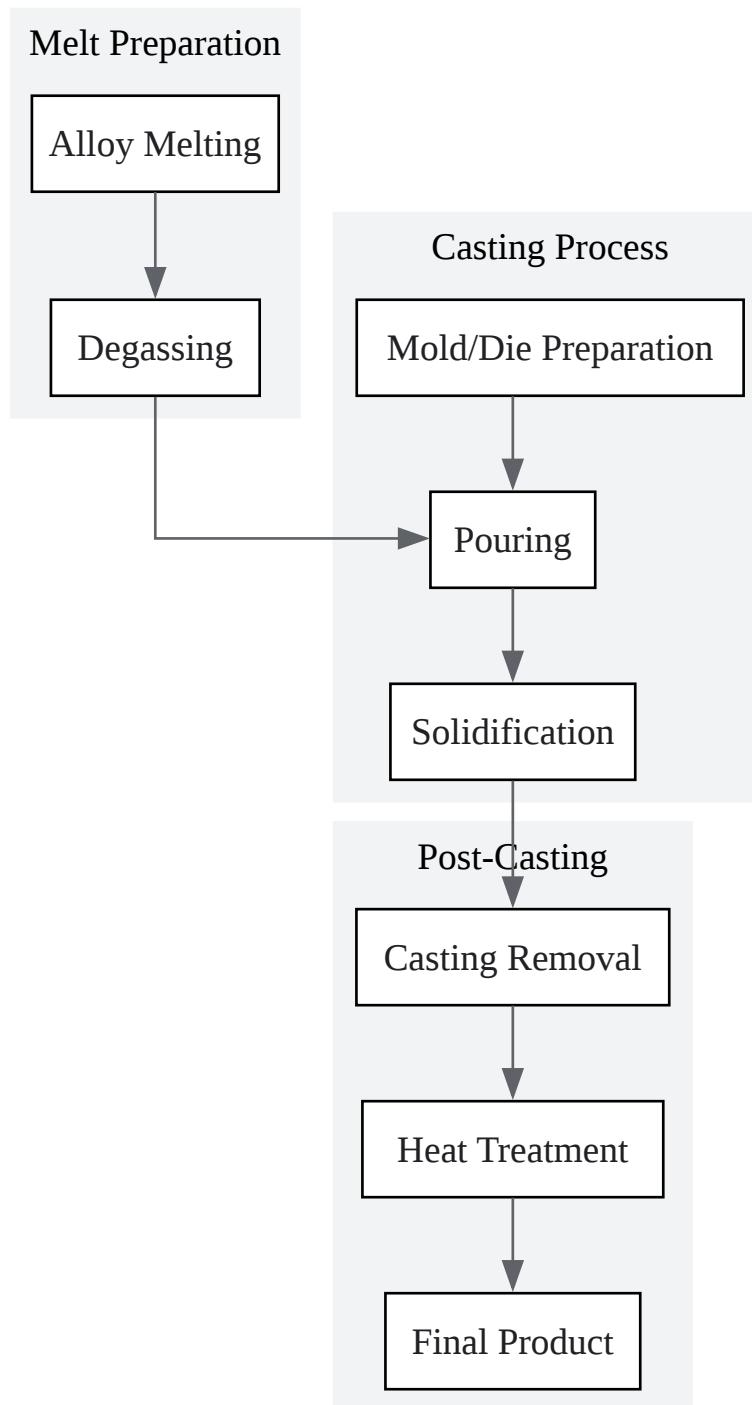
Table 2: Mechanical Properties of Cast Al-Ni Alloys

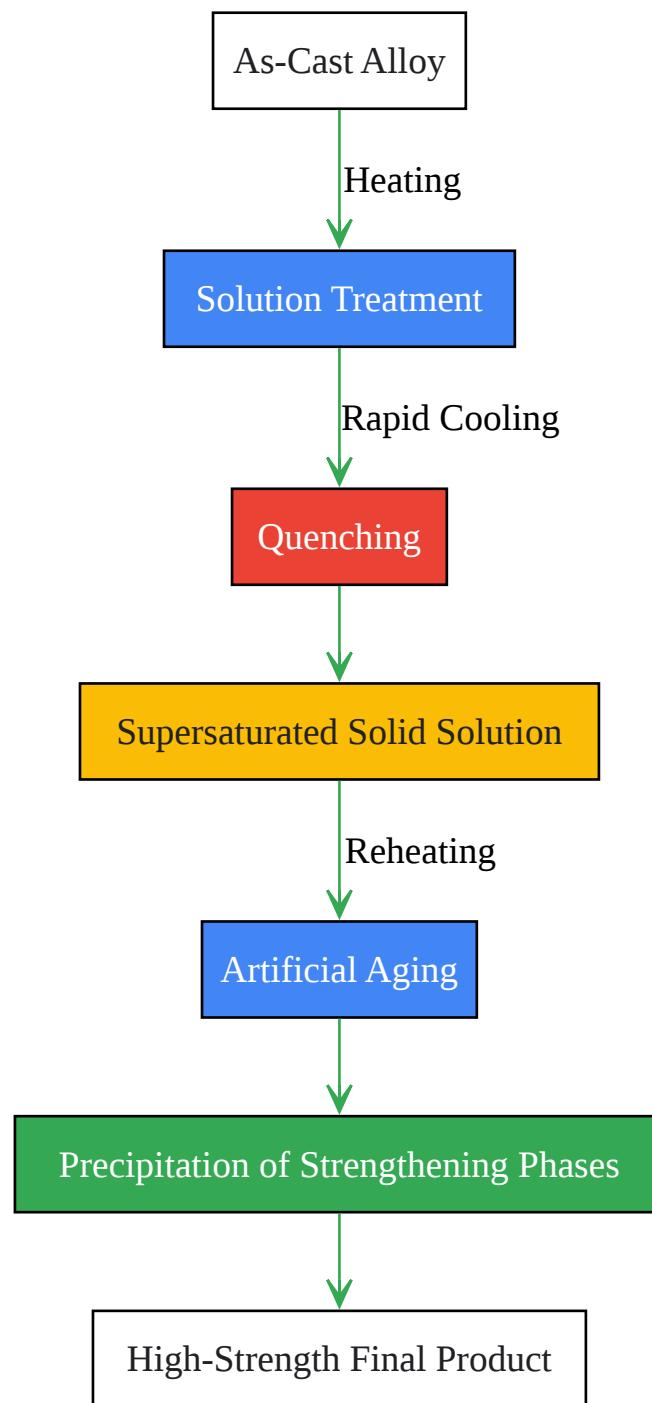
Casting Method	Alloy Composition	Heat Treatment	Tensile Strength (MPa)	Hardness (Brinell/Rockwell)	Elongation (%)
Sand Casting	Al-Si-Ni	T6	~33 ksi (228 MPa) (for A356)[33]	~70 BHN (for A356)[33]	~3.5 (for A356)[33]
Gravity Die Casting	Al-Si-Cu-Ni-Mg	T7	-	-	-
Squeeze Casting	Al-8%Si	As-cast	-	Up to 58 HRF[34]	-
Squeeze Casting	6063 Al	As-cast	178 - 194	72.9 - 82.3 HV	-
High-Pressure Die Casting	Al-Mg-Si-Mn-Ni (0.16% Ni)	As-cast	~320	-	-
High-Pressure Die Casting	Al-Mg-Si-Mn-Ni (>0.16% Ni)	As-cast	Decreases with increasing Ni	-	Significantly decreases with increasing Ni

Note: The mechanical properties are highly dependent on the specific alloy composition and the precise casting and heat treatment parameters used.

Visualizations

General Casting Workflow



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